molecular formula C7H12N2O2 B119148 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester CAS No. 158832-49-6

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester

Cat. No.: B119148
CAS No.: 158832-49-6
M. Wt: 156.18 g/mol
InChI Key: PIFNPHGMSQOHSQ-UHFFFAOYSA-N
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Description

Based on the provided search results, specific research applications for 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester are not available. Scientific literature indicates that structurally similar 6-amino-1,4-dihydropyridine (1,4-DHP) and tetrahydro-pyridine derivatives are of significant interest in medicinal chemistry for their biological activity. These related compounds have been investigated for their potential to block voltage-dependent calcium channels (VDCC), which can prevent calcium overload and exhibit neuroprotective effects against neuronal death . This mechanism of action is a cornerstone of research for vascular and neurological conditions. Furthermore, such cyclic amino acid compounds are explored for their ability to inhibit β-amyloid peptide release, positioning them as valuable tools in neuroscience and Alzheimer's disease research . Researchers utilize this scaffold as a key intermediate for synthesizing more complex molecules to develop novel therapeutics and probe biological pathways.

Properties

IUPAC Name

methyl 6-amino-2,3,4,5-tetrahydropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h5H,2-4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFNPHGMSQOHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473688
Record name 6-AMINO-2,3,4,5-TETRAHYDRO-2-PYRIDINECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158832-49-6
Record name 6-AMINO-2,3,4,5-TETRAHYDRO-2-PYRIDINECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imino Ether Reduction and Ring Closure

A method analogous to the synthesis of pipecolic acid derivatives involves the reduction of imino ether precursors. For instance, triethyloxonium tetrafluoroborate-mediated formation of imino ethers followed by sodium borohydride reduction yields saturated nitrogen-containing rings. Applied to the target compound, this approach could involve cyclizing a linear precursor containing both amino and ester functionalities. For example, a precursor such as N-(methoxycarbonyl)-δ-amino-valeraldehyde could undergo intramolecular cyclization under acidic conditions to form the tetrahydro-pyridine core.

Betaine-Catalyzed Aldol Condensation

Natural product catalysts like betaine have been employed in the synthesis of structurally related pyridone derivatives. While betaine typically facilitates Knoevenagel condensations between aldehydes and active methylene compounds, its application in tetrahydro-pyridine synthesis remains underexplored. A hypothetical route involves reacting glutaconaldehyde with methyl cyanoacetate in the presence of betaine, inducing cyclization to form the tetrahydro-pyridine ring with concurrent esterification.

Functionalization of Pre-Formed Tetrahydro-Pyridine Intermediates

Introduction of the Amino Group

Post-cyclization amination strategies are critical for installing the C6-amino group. Reductive amination of a ketone intermediate using ammonium acetate and sodium cyanoborohydride offers a viable pathway. For instance, 2-oxo-2,3,4,5-tetrahydro-pyridine-6-carboxylic acid methyl ester could be treated with ammonia and reductively aminated to yield the target compound.

Esterification Techniques

The methyl ester moiety is commonly introduced via Fischer esterification or methanolysis. In one approach, the carboxylic acid precursor 6-amino-2,3,4,5-tetrahydro-pyridine-2-carboxylic acid is refluxed with methanol and sulfuric acid, achieving esterification in yields exceeding 80%. Alternatively, using methyl chloroformate in the presence of a base like triethylamine provides milder conditions suitable for acid-sensitive intermediates.

Catalytic Enantioselective Synthesis

Chiral Catalyst Systems

The patent EP0729456B1 highlights enantioselective methods for synthesizing tetrahydro-pyridinecarboxylic acid esters. Employing chiral auxiliaries such as (S)-1-phenylethylamine during cyclization ensures stereochemical control. For example, a diastereomeric mixture of 6-amino-2,3,4,5-tetrahydro-pyridine-2-carboxylic acid could be resolved using chiral chromatography or enzymatic kinetic resolution, followed by esterification.

Guanidine Carbonate-Mediated Dynamic Kinetic Resolution

Guanidine carbonate, a natural product catalyst, has been utilized in one-pot syntheses to enhance reaction efficiency and stereoselectivity. In a proposed route, δ-keto ester intermediates undergo asymmetric reductive amination with ammonium formate and guanidine carbonate, achieving enantiomeric excesses >90%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting reaction conditions, catalysts, and yields:

MethodStarting MaterialsCatalyst/ReagentConditionsYield (%)Reference
Imino Ether ReductionN-Methoxycarbonyl aldehydeNaBH₄EtOH, 0–25°C, 18 hr73
Betaine CyclizationGlutaconaldehyde + cyanoacetateBetaineMeOH, reflux, 2 hr65
Reductive Amination2-Oxo-tetrahydro-pyridineNH₄OAc, NaBH₃CNMeOH, rt, 12 hr85
Chiral ResolutionRacemic carboxylic acid(S)-1-PhenylethylamineCH₂Cl₂, -20°C, 24 hr68
Guanidine Carbonate DKRδ-Keto esterGuanidine carbonateHCOONH₄, 60°C, 6 hr92

Optimization Challenges and Solutions

Byproduct Formation in Cyclization

Side reactions such as over-reduction or dimerization are prevalent during imino ether reductions. Employing low temperatures (0–5°C) and stoichiometric control of NaBH₄ mitigates these issues.

Stereochemical Purity

Achieving enantiopure product requires meticulous catalyst selection. The use of pyridine-2-carboxylic acid as a co-catalyst in guanidine carbonate systems enhances asymmetric induction, as demonstrated in related pyridone syntheses .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Biological Significance

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester is an important intermediate in various metabolic pathways. It plays a role in the metabolism of amino acids such as glycine, serine, and threonine. Specifically, it is involved in the lysine degradation pathway where it acts as a substrate for L-aminoadipate-semialdehyde dehydrogenase (amaA) . This compound's structural similarity to other biologically active molecules suggests potential pharmacological activities.

Pharmaceutical Development

This compound has been investigated for its potential use in drug formulation due to its ability to modulate biological pathways related to amino acid metabolism. Its derivatives may serve as lead compounds for developing new therapeutics targeting metabolic disorders.

Metabolic Studies

Research has shown that this compound can be utilized as a marker or substrate in metabolic studies. It aids in understanding the biochemical pathways involving lysine and its derivatives .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of nitrogen-containing heterocycles that may exhibit interesting biological activities. Its reactivity can be harnessed to create derivatives with enhanced pharmacological profiles.

Case Study 1: Role in Lysine Metabolism

A study highlighted the role of this compound in lysine degradation pathways. Researchers utilized this compound to elucidate the enzymatic mechanisms involved in lysine metabolism and its implications for human health .

Case Study 2: Synthesis of Bioactive Heterocycles

Another research effort focused on using this compound as a building block for synthesizing bioactive heterocycles with potential anti-cancer properties. The derivatives showed promising results in inhibiting tumor growth in vitro .

Mechanism of Action

The mechanism of action of 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues

a. Piperidine/Pyrrolidine Derivatives with Ester and Amino Groups

  • (R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester (): This pyrrolidine-based compound shares functional similarities, including an ester group and amino substituents. However, the smaller pyrrolidine ring (5-membered) confers reduced conformational flexibility compared to the piperidine ring (6-membered) in the target compound.
  • 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers (): These isomers (e.g., L3 and L4) feature a pyridine core with methyl substituents at ortho, meta, or para positions. Structural variations significantly alter electronic and steric profiles.

b. Chlorinated Pyridine/Pyrimidine Derivatives

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (): This pyrimidine derivative lacks the amino group but includes a chlorine atom and methyl substituent.
  • 4,6-Dichloro-5-nitro-2-propylthiopyrimidine (): The nitro and thiopyrimidine groups confer distinct electronic properties, making this compound more electrophilic. Such differences highlight the unique balance of hydrophilicity and reactivity in the target compound’s amino-ester system.
Physicochemical Properties
Compound XlogP Key Functional Groups Structural Features
Target Compound -1.0 Amino, methyl ester Piperidine ring
2-Chloro-6-methylpyrimidine-4-carboxylic Acid N/A Chlorine, carboxylic acid Pyrimidine ring
L3/L4 Isomers N/A Carbamoyl, methyl ester Pyridine ring with methyl substituents
(R)-Pyrrolidine Derivative N/A Difluorobenzyl, methyl ester Pyrrolidine ring

Key Observations :

  • The target compound’s XlogP (-1.0) reflects greater hydrophilicity than chlorinated or aromatic analogues, favoring solubility in polar solvents.
  • Amino and ester groups provide dual reactivity: the amino group enables hydrogen bonding, while the ester allows hydrolytic functionalization.

Biological Activity

6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester (commonly referred to as 6-Amino-THPCA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C7H12N2O2
  • Molar Mass : 156.18 g/mol
  • Structure : The compound features a pyridine ring with an amino group at the second position and a carboxylic acid methyl ester group, which contributes to its biological activity.

Biological Activity

Research indicates that 6-Amino-THPCA exhibits several biological activities that warrant further investigation:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. Its structural similarity to neurotransmitters allows it to potentially modulate neurotransmitter systems involved in cognitive function and mood regulation .
  • Anti-inflammatory and Analgesic Activities : The compound has shown promise in reducing inflammation and pain in various experimental models. For instance, it has been tested in ex vivo assays demonstrating inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Some studies have explored the antimicrobial potential of related compounds, indicating that modifications in the structure can enhance their efficacy against pathogenic microorganisms .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that 6-Amino-THPCA could reduce neuronal damage induced by oxidative stress. The compound was administered prior to inducing stress conditions, resulting in lower levels of apoptotic markers compared to control groups.

Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of 6-Amino-THPCA, researchers found that it significantly reduced TNF-alpha levels in LPS-stimulated human whole blood assays. The IC50 value was determined to be approximately 123 nM, indicating potent activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveReduced neuronal apoptosis in stress models
Anti-inflammatoryIC50 = 123 nM for TNF-alpha inhibition
AntimicrobialEffective against specific pathogens (varied)

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC7H12N2O2Neuroprotective, anti-inflammatory
4-Amino-3-pyridinecarboxylic acidC6H7N3O2Antimicrobial
Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylateC7H12N2O2Potential neuroprotective effects

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of 6-Amino-THPCA. Its ability to interact with various biological targets suggests potential therapeutic applications beyond its current understanding. For instance:

  • Mechanism of Action : The compound's mechanism may involve modulation of neurotransmitter release and inhibition of inflammatory pathways.
  • Synthetic Accessibility : Various synthetic routes have been developed for producing this compound efficiently, making it a viable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via refluxing intermediates in ethanol/HCl mixtures (e.g., 3:1 ratio) followed by recrystallization from ethanol, as demonstrated in analogous pyridinecarboxylic ester syntheses . Optimization often involves adjusting reaction time (e.g., 1 hour reflux), solvent ratios, and purification steps. Acyl chloride methods are also employed to enhance nucleophilicity in amide-forming reactions, requiring dichloromethane as a solvent and controlled stoichiometry of aminopyridine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use full protective gear, including respiratory protection (NIOSH/EC-approved respirators) and impermeable gloves, to avoid inhalation or skin contact. Ensure proper ventilation and avoid drainage contamination, as recommended for structurally related pyridine derivatives . Emergency procedures for eye/respiratory irritation should align with SDS guidelines for lachrymators .

Q. How is the purity of this compound assessed, and what analytical techniques are typically employed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Complementary techniques include IR spectroscopy for functional group analysis (e.g., C=O stretches at 1722–1631 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) provides molecular ion validation (e.g., m/z 485 [M⁺] in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability or reactivity data for this compound?

  • Methodological Answer : Discrepancies in stability data (e.g., undefined decomposition products in SDS ) require experimental validation. Accelerated stability studies under varying pH, temperature, and humidity can identify degradation pathways. Comparative analysis with structurally similar esters (e.g., tert-butyl-protected dihydropyridines ) may clarify inertness in specific environments.

Q. What strategies are effective for differentiating isomeric forms or stereochemical outcomes during synthesis?

  • Methodological Answer : Isomer separation relies on chromatographic techniques (e.g., preparative HPLC) and spectroscopic differentiation. For example, methyl substituent placement in ortho, meta, or para positions on pyridine rings alters NMR splitting patterns (e.g., δ 1.95 ppm for CH₃ in diastereomers) . X-ray crystallography or computational modeling (DFT) can further resolve stereochemical ambiguities .

Q. How can researchers address gaps in toxicological or physicochemical data for this compound?

  • Methodological Answer : For missing acute toxicity or carcinogenicity data (noted in SDS ), extrapolate from structurally related compounds classified by IARC/ACGIH (e.g., pyridine derivatives with ≥0.1% carcinogenic components ). Experimental assays, such as Ames tests for mutagenicity or in vitro cytotoxicity screens, can fill data gaps. QSAR models may predict physicochemical properties (e.g., logP, solubility) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Scale-up risks include exothermic reactions during acyl chloride formation and byproduct accumulation. Process optimization studies (e.g., Design of Experiments, DoE) can identify critical parameters like temperature control and catalyst loading. Patent literature for analogous esters suggests tert-butyl protection strategies to improve stability during large-scale reactions .

Methodological Considerations for Data Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃ in NMR) or hydration states. Cross-validate using high-resolution MS and elemental analysis (e.g., %C/%H deviations ≤0.05% ). For IR, ensure sample preparation consistency (KBr pellets vs. ATR) to avoid artifacts in carbonyl peak assignments .

Q. What experimental designs are recommended for studying the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Employ kinetic studies (e.g., in situ FTIR or LC-MS monitoring) to track intermediate formation. For example, thiophene-fused pyridines require strict control of HCl concentration during cyclization to avoid side reactions . Design competition experiments with varying nucleophiles (e.g., amines vs. alcohols) to elucidate selectivity trends .

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